An In-depth Technical Guide to (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester
An In-depth Technical Guide to (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
(Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester, registered under CAS number 54393-21-4, is a specialized organic reagent with significant potential in synthetic and medicinal chemistry.[1] As a β-enamino ester, its unique structural features, including a nucleophilic enamine system and an ester functional group, render it a versatile building block for the synthesis of a variety of complex molecules and heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and potential applications, with a focus on the practical insights relevant to researchers in the field.
Chemical Properties and Structure
(Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester is characterized by the molecular formula C₇H₁₃NO₂ and a molecular weight of approximately 143.19 g/mol .[2] The "(Z)" designation in its name is crucial, indicating the stereochemistry around the carbon-carbon double bond, where the amino group and the ester group are on the same side. This configuration can influence its reactivity and the stereochemistry of subsequent products.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 54393-21-4 | [1][2] |
| Molecular Formula | C₇H₁₃NO₂ | [2] |
| Molecular Weight | 143.19 g/mol | [2] |
| Appearance | White to Yellow Solid | [2] |
| Purity | Typically ≥95% | [2] |
The structural framework of this molecule, featuring both a hydrogen-bond donor (the amino group) and acceptors (the amino and carbonyl groups), allows for the formation of intramolecular hydrogen bonds, which contributes to the stability of the (Z)-isomer.
Synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester
The primary and most established method for synthesizing β-enamino esters like (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester is the condensation reaction of a β-ketoester with an ammonia source.[3] In this specific case, the precursor is ethyl 2-methylacetoacetate.[3] The reaction mechanism involves the initial formation of a tetrahedral intermediate by the nucleophilic attack of ammonia on the ketone carbonyl, followed by dehydration to yield the enamine product.
Reaction Workflow Diagram
Caption: General workflow for the synthesis of (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester.
Detailed Experimental Protocol (Batch Synthesis)
This protocol is adapted from established procedures for analogous compounds.[3]
Materials:
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Ethyl 2-methylacetoacetate
-
Ammonium acetate
-
Methanol
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Round-bottom flask
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Magnetic stirrer
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Rotary evaporator
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Thin Layer Chromatography (TLC) apparatus
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium acetate in methanol.
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To this solution, add ethyl 2-methylacetoacetate.
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Stir the reaction mixture at room temperature.
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Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by the disappearance of the starting material), remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography to obtain the pure (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester.
Justification of Experimental Choices:
-
Ammonium acetate is chosen as the ammonia source as it is a readily available and easy-to-handle solid.
-
Methanol is a suitable solvent that dissolves the reactants and facilitates the reaction.
-
Room temperature is often sufficient for this condensation, making it an energy-efficient process.
-
TLC monitoring is essential for determining the reaction endpoint, preventing the formation of side products due to prolonged reaction times.
Spectral Characterization
Accurate structural elucidation and purity assessment are paramount. A combination of spectroscopic techniques is employed for the comprehensive characterization of (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the target molecule. The chemical shifts are influenced by the solvent used.
Table 2: Representative ¹H NMR Spectral Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| NH₂ | ~6.32 | broad s |
| O-CH₂-CH₃ | ~4.16 | q |
| =C-CH₃ | ~1.97 | s |
| C(CH₃)= | ~1.78 | s |
| O-CH₂-CH₃ | ~1.30 | t |
| Solvent: CDCl₃. Data is representative and may vary slightly.[4] |
Table 3: Representative ¹³C NMR Spectral Data
| Assignment | Chemical Shift (δ, ppm) |
| C=O | ~171.1 |
| C-NH₂ | ~156.5 |
| =C(CH₃) | ~89.2 |
| Solvent: CDCl₃. Data is representative and may vary slightly.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 4: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretching | 3400-3200 |
| C=O stretching (ester) | ~1650 |
| C=C stretching | ~1600 |
| C-N stretching | ~1300 |
The presence of strong bands in these regions confirms the enamine and ester functionalities.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), the molecule will fragment in a characteristic pattern, while techniques like electrospray ionization (ESI) will typically show the protonated molecule [M+H]⁺.
Applications in Research and Drug Development
While specific, large-scale applications of (Z)-3-Amino-2-methyl-2-butenoic acid ethyl ester are not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas of medicinal chemistry and organic synthesis. As a functionalized amino acid derivative, it can be a precursor in the synthesis of various bioactive molecules.[5]
Potential as a Building Block for Heterocyclic Synthesis
The enamine functionality is a key reactive intermediate for the synthesis of a wide range of nitrogen-containing heterocycles, which are prevalent in many pharmaceutical agents. The nucleophilic character of the β-carbon and the nitrogen atom allows for cyclization reactions with various electrophiles to form pyridines, pyrimidines, and other important ring systems.
Workflow for Heterocyclic Synthesis
Sources
- 1. (Z)-3-Amino-2-methyl-2-butenoic Acid Ethyl Ester | CAS 54393-21-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. ETHYL (Z)-3-AMINO-2-METHYLBUT-2-ENOATE | 54393-21-4 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 7318-00-5: 2-Butenoic acid, 3-amino-, ethyl ester [cymitquimica.com]
Figure 1. Chemical structures of the target (Z) isomer and its corresponding (E) isomer. The key difference is the relative orientation of the NH₂ and CO₂Et groups across the double bond.
